

An In-depth Technical Guide to Diisopropyl 1,1-Cyclopropanedicarboxylate

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Compound of Interest

Compound Name: DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

Cat. No.: B064202

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IUPAC Name: dipropan-2-yl cyclopropane-1,1-dicarboxylate

This technical guide provides a comprehensive overview of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable building block in organic synthesis with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Diisopropyl 1,1-cyclopropanedicarboxylate is a diester derivative of cyclopropane-1,1-dicarboxylic acid. Its bulky isopropyl groups influence its physical and chemical characteristics, such as solubility and reactivity. While extensive experimental data for this specific compound is not readily available in public literature, its properties can be estimated based on known data for similar compounds and computational models.

Table 1: Physicochemical Properties of Diisopropyl 1,1-Cyclopropanedicarboxylate

Property	Value	Source
IUPAC Name	dipropyl cyclopropane-1,1-dicarboxylate	PubChem[1]
Synonyms	Diisopropyl cyclopropane-1,1-dicarboxylate, 1,1-Cyclopropanedicarboxylic acid, 1,1-bis(1-methylethyl) ester	PubChem[1]
CAS Number	162654-65-1	PubChem[1]
Molecular Formula	C ₁₁ H ₁₈ O ₄	PubChem[1]
Molecular Weight	214.26 g/mol	PubChem[1]
Boiling Point	103 °C (in oil pump vacuum)	Google Patents[2]
LogP (calculated)	1.67	Benchchem[3]
Vapor Pressure (calculated)	0.0613 mmHg at 25°C	Benchchem[3]
Refractive Index (estimated)	1.47	Benchchem[3]

Spectroscopic Data (Predicted)

While specific experimental spectra for diisopropyl 1,1-cyclopropanedicarboxylate are not widely published, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
^1H NMR	Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (septet), and the cyclopropyl methylene protons (multiplet).
^{13}C NMR	Resonances for the carbonyl carbons of the ester groups, the isopropyl methine and methyl carbons, and the cyclopropyl carbons.
IR Spectroscopy	Strong absorption band for the C=O stretching of the ester functional groups (typically around 1730 cm^{-1}), and characteristic C-H stretching and bending vibrations for the alkyl and cyclopropyl groups.

Experimental Protocols

Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

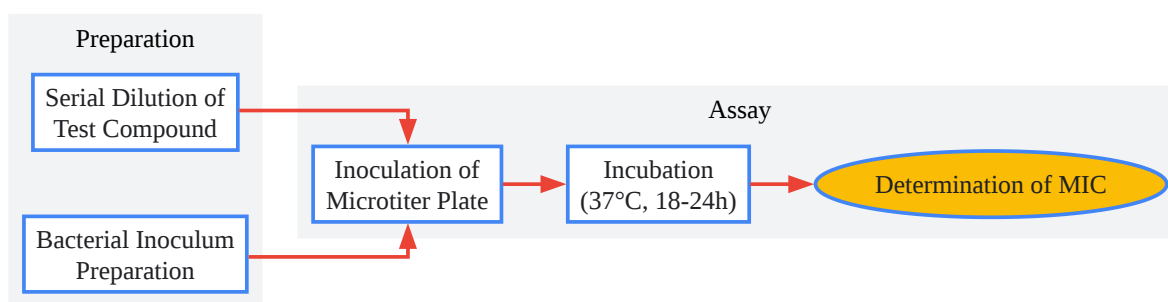
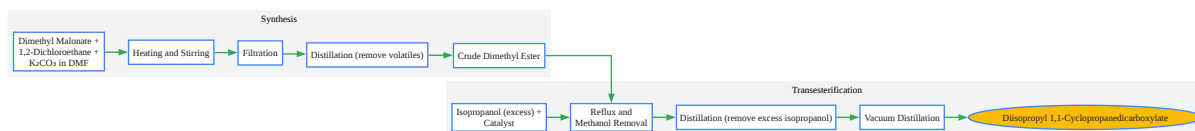
The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate can be achieved through the alkylation of a malonic ester with a 1,2-dihaloalkane. A general procedure, adapted from patent literature, is described below.[\[2\]](#)

Materials:

- Dimethyl malonate
- 1,2-dichloroethane
- Finely comminuted potassium carbonate
- Dimethylformamide (DMF)
- Isopropanol

Procedure:

- A reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with dimethyl malonate, finely comminuted potassium carbonate, 1,2-dichloroethane, and dimethylformamide.
- The reaction mixture is heated with vigorous stirring. The temperature is gradually increased over several hours.
- The progress of the reaction can be monitored by observing the evolution of carbon dioxide and the separation of water.
- Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
- The volatile components are removed from the filtrate by distillation, initially under atmospheric pressure and then under vacuum.
- The crude product, dimethyl cyclopropane-1,1-dicarboxylate, is then transesterified to the diisopropyl ester.
- The dimethyl ester is heated under reflux with an excess of isopropanol in the presence of an acid or base catalyst.
- The methanol formed during the transesterification is removed by distillation to drive the reaction to completion. This step can take several hours.[\[2\]](#)
- After the removal of methanol is complete, the excess isopropanol is distilled off under reduced pressure.
- The final product, diisopropyl 1,1-cyclopropanedicarboxylate, is purified by vacuum distillation.[\[2\]](#)



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